molecular formula C18H18N4O2S B2721989 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 896343-59-2

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2721989
CAS No.: 896343-59-2
M. Wt: 354.43
InChI Key: NUWRKJZWDHBVRM-UHFFFAOYSA-N
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Description

The compound “2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 354.43.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O3S/c1-3-18-9 (16)7-19-11-13-10-8 (2)5-4-6-15 (10)12 (17)14-11/h4-6H,3,7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Structural Analysis and Synthesis

The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals a folded conformation around the methylene C atom of the thioacetamide bridge. This configuration is stabilized by intramolecular N—H⋯N hydrogen bonds, emphasizing the significance of molecular geometry in understanding compound reactivity and interaction (S. Subasri et al., 2016; S. Subasri et al., 2017). These findings are crucial for designing compounds with desired biological activities by manipulating their structural features.

Antimicrobial Activities

Research on new heterocycles incorporating antipyrine moiety, which shares structural similarities with the compound , demonstrates the potential for significant antimicrobial properties. The synthesis of various derivatives and their subsequent evaluation as antimicrobial agents highlights the role of chemical modifications in enhancing biological activity (Samir Bondock et al., 2008; Samir Bondock et al., 2008). These studies suggest a promising avenue for the development of new antimicrobial agents by exploring the chemical space around such core structures.

Novel Synthetic Approaches

The discovery of synthetic methods that yield related compounds with potential antiviral and virucidal activities against human pathogens like adenovirus and ECHO-9 virus further demonstrates the importance of chemical synthesis in drug discovery (M. Wujec et al., 2011). These methods not only provide access to new therapeutic agents but also contribute to our understanding of how structural features influence biological efficacy.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-5-7-14(8-6-12)10-19-15(23)11-25-17-20-16-13(2)4-3-9-22(16)18(24)21-17/h3-9H,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRKJZWDHBVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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